L-Allylglycine

Übersicht

Beschreibung

L-Allylglycine is a derivative of the amino acid glycine . It is known to inhibit glutamate decarboxylase, which blocks GABA biosynthesis, leading to lower levels of the neurotransmitter . This compound is often used in research and is not recommended for medicinal or household use .

Synthesis Analysis

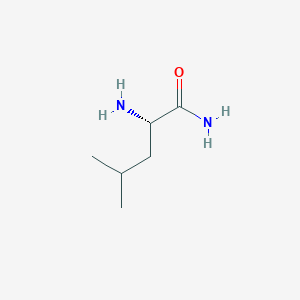

The synthesis of L-Allylglycine involves several steps. The peptide scaffolds consist of an alternating sequence of L-leucine and L-allylglycine residues . Using thiol-ene chemistry, the double bonds in the side chains of the L-allylglycine units can be post-modified with various compounds to afford alternating hydrophilic/hydrophobic patterned peptides .Molecular Structure Analysis

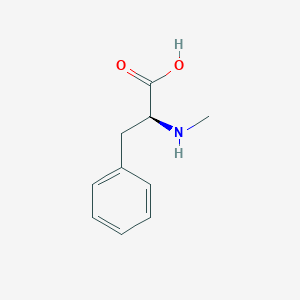

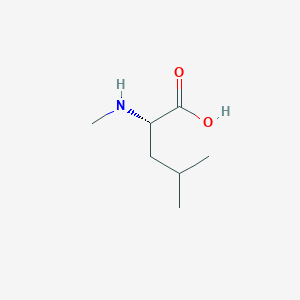

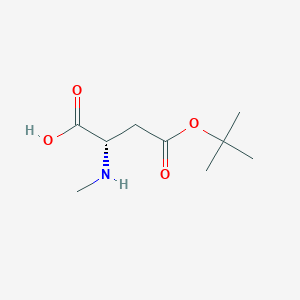

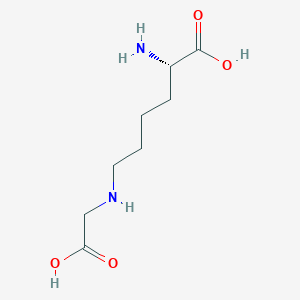

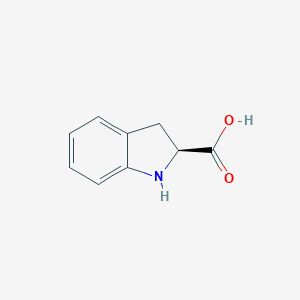

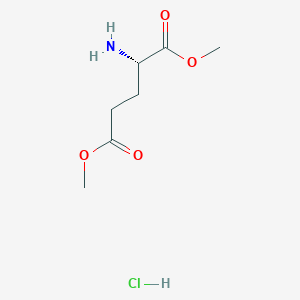

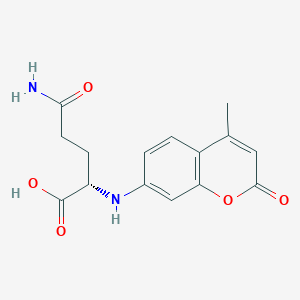

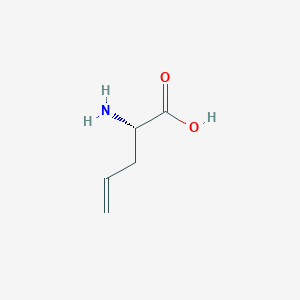

The molecular formula of L-Allylglycine is C5H9NO2 . It has an average mass of 115.131 Da and a monoisotopic mass of 115.063332 Da .Chemical Reactions Analysis

L-Allylglycine is known to reduce glutamate decarboxylase (GAD) activity by 60% when administered at a dose of 39.8 μmol/g per hour ex vivo in mouse brain preparations . This reduction in GAD activity leads to a decrease in GABA concentration throughout various parts of the brain .Physical And Chemical Properties Analysis

L-Allylglycine is a white crystalline powder with a density of 1.098 g/mL . It has a melting point of 265 °C and a boiling point of 231 °C .Wissenschaftliche Forschungsanwendungen

Glutamic Acid Decarboxylase Inhibitor

L-Allylglycine is known to be a glutamic acid decarboxylase inhibitor . Glutamic acid decarboxylase is an enzyme that catalyzes the decarboxylation of glutamate to GABA and CO2. By inhibiting this enzyme, L-Allylglycine can affect the production of GABA, a crucial neurotransmitter in the brain .

Neurological Research

Due to its role in inhibiting glutamic acid decarboxylase and thus affecting GABA production, L-Allylglycine has been used in neurological research . For instance, it has been administered in mouse brain preparations to study its effects on GABA concentration and convulsions .

Amino Acid Derivative

L-Allylglycine is an amino acid derivative . This means it is a compound that is derived from an amino acid, in this case, glycine. As such, it can be used in various biochemical research and applications involving amino acids .

Chiral Building Blocks

L-Allylglycine and its protected derivatives are used as chiral building blocks , for example, as masked derivatives of L-aspartate β-aldehyde . Chiral building blocks are important in the synthesis of complex organic molecules, including pharmaceuticals .

Peptide Synthesis

L-Allylglycine has been used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in biological functions. The use of L-Allylglycine in peptide synthesis can help create new peptides with unique properties .

Non-Canonical Amino Acids

L-Allylglycine is part of the family of non-canonical amino acids . Non-canonical amino acids are those not encoded by the universal genetic code. They are often used in drug discovery and protein engineering to modulate the structure–activity relationship and the pharmacokinetic and dynamic of a defined peptide drug .

Wirkmechanismus

Target of Action

L-Allylglycine primarily targets glutamate decarboxylase (GAD) , an enzyme responsible for the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) .

Mode of Action

L-Allylglycine acts as an inhibitor of GAD . By inhibiting GAD, L-Allylglycine blocks the biosynthesis of GABA, leading to lower levels of this neurotransmitter .

Biochemical Pathways

The inhibition of GAD by L-Allylglycine disrupts the GABAergic pathway, which plays a crucial role in inhibitory neurotransmission in the central nervous system . The decrease in GABA concentration can affect various downstream effects, including neuronal excitability and transmission of nerve signals .

Pharmacokinetics

It’s known that l-allylglycine is a substrate for organic anion transporters . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by these transporters .

Result of Action

The inhibition of GABA synthesis by L-Allylglycine leads to a decrease in GABA concentration throughout various regions of the brain . This can induce convulsions and increase locomotor activity . In animal studies, it has been shown to impair attention in certain tasks .

Action Environment

The action of L-Allylglycine can be influenced by various environmental factors. For instance, the presence of other substrates or inhibitors of the organic anion transporters could potentially affect the bioavailability of L-Allylglycine . Additionally, the physiological state of the organism, such as the pH level, could also impact the effectiveness and stability of L-Allylglycine .

Safety and Hazards

L-Allylglycine is known to cause skin irritation and serious eye irritation . It may also cause respiratory irritation . The median lethal dose (LD50) in mice is between 147-195 mg/kg . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Zukünftige Richtungen

The use of non-canonical amino acids like L-Allylglycine in peptide medicinal chemistry and protein engineering is a growing field . The development of new synthetic strategies to provide access to arylglycines compatible with peptide synthesis is a current focus . Furthermore, the introduction of non-canonical amino acids is amongst the greatest actual challenges in protein engineering .

Eigenschaften

IUPAC Name |

(2S)-2-aminopent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNNWFKQCKFSDK-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936821 | |

| Record name | 2-Aminopent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Allylglycine | |

CAS RN |

16338-48-0 | |

| Record name | (-)-Allylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016338480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-Amino-4-pentenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does L-Allylglycine exert its effects in the brain?

A1: L-Allylglycine is a potent inhibitor of glutamate decarboxylase [], the enzyme responsible for converting glutamate to gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA synthesis, L-Allylglycine disrupts the delicate balance between excitatory and inhibitory neurotransmission, leading to increased neuronal excitability and potentially seizures [, , , , , ].

Q2: What are the downstream consequences of L-Allylglycine-induced GABA inhibition?

A2: Inhibiting GABA synthesis with L-Allylglycine can lead to various behavioral and physiological changes, including:

- Increased anxiety-like behavior: Studies in rats have shown that chronic L-Allylglycine administration into the bed nucleus of the stria terminalis (BNST) increases anxiety-like behavior [].

- Panic-like responses: Rats with chronically disrupted GABAergic neurotransmission in the dorsomedial hypothalamus (DMH) exhibit panic-like responses (tachycardia, tachypnea, hypertension) after intravenous sodium lactate infusions when pre-treated with L-Allylglycine [, , ].

- Seizures: L-Allylglycine can induce seizures in animal models [, , ]. Studies investigating the effects of various drugs on these seizures provide insights into potential therapeutic targets.

Q3: What is the molecular formula and weight of L-Allylglycine?

A3: The molecular formula of L-Allylglycine is C5H9NO2, and its molecular weight is 115.13 g/mol.

Q4: Is there information available on the material compatibility and stability of L-Allylglycine under various conditions?

A4: While the provided research papers primarily focus on the biological activity and applications of L-Allylglycine, there is limited information on its material compatibility and stability under various conditions. Further research is needed to explore these aspects.

Q5: Has computational chemistry been employed to study L-Allylglycine?

A5: The provided research papers primarily focus on experimental investigations of L-Allylglycine. There is limited information regarding the application of computational chemistry techniques like molecular modeling, docking studies, or QSAR to understand its interactions and properties.

Q6: How do structural modifications of L-Allylglycine impact its interaction with enzymes like methionine gamma-lyase?

A7: Research on methionine gamma-lyase shows that the enzyme's activity varies considerably depending on the structure of the olefinic amino acid substrate []. For example, the enzyme exhibits a higher Vmax for vinylglycine compared to L-Allylglycine, suggesting that the presence and position of the double bond in the amino acid side chain significantly influence substrate binding and catalysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.